molecular formula C12H12O3 B6151255 3-(3,6-dihydro-2H-pyran-4-yl)benzoic acid CAS No. 1000016-95-4

3-(3,6-dihydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B6151255
CAS No.: 1000016-95-4
M. Wt: 204.2
InChI Key:
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Description

3-(3,6-Dihydro-2H-pyran-4-yl)benzoic acid: is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.23 g/mol It is characterized by the presence of a benzoic acid moiety attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,6-dihydro-2H-pyran-4-yl)benzoic acid typically involves the reaction of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate with 3-cyanophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium as a catalyst. The reaction is carried out in toluene with a 2M aqueous sodium carbonate solution at reflux for 16 hours. The resulting product, 3-(3,6-dihydro-2H-pyran-4-yl)benzonitrile, is then hydrolyzed using a 5M aqueous sodium hydroxide solution at reflux for 16 hours to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(3,6-Dihydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for 3-(3,6-dihydro-2H-pyran-4-yl)benzoic acid is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their chemical structure and functional groups. For instance, carboxylic acid derivatives can act as enzyme inhibitors or receptor agonists/antagonists, influencing biological processes at the molecular level .

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-ylboronic acid
  • 3,4-Dihydro-2H-pyran
  • Benzoic acid derivatives

Comparison: 3-(3,6-Dihydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both a dihydropyran ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

CAS No.

1000016-95-4

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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